molecular formula C21H20N4O2S2 B2663244 2,4-dimethyl-N-(3-((thiophen-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide CAS No. 714234-39-6

2,4-dimethyl-N-(3-((thiophen-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide

Cat. No.: B2663244
CAS No.: 714234-39-6
M. Wt: 424.54
InChI Key: CLHJMUALXPMSGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzenesulfonamide derivative featuring a quinoxaline core substituted with a thiophen-2-ylmethylamine group at position 3 and dimethyl groups at positions 2 and 4 of the benzene ring. The thiophene moiety introduces π-π stacking capabilities and enhanced lipophilicity, while the dimethyl groups on the benzene ring may influence steric and electronic interactions with biological targets .

Properties

IUPAC Name

2,4-dimethyl-N-[3-(thiophen-2-ylmethylamino)quinoxalin-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S2/c1-14-9-10-19(15(2)12-14)29(26,27)25-21-20(22-13-16-6-5-11-28-16)23-17-7-3-4-8-18(17)24-21/h3-12H,13H2,1-2H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHJMUALXPMSGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCC4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-(3-((thiophen-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoxaline core, followed by the introduction of the thiophene moiety and the benzenesulfonamide group. Key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-(3-((thiophen-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonyl chlorides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of quinoxaline compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, certain analogs have shown high potency against prostate cancer cells with IC50 values as low as 0.33 µM, demonstrating their effectiveness compared to standard chemotherapeutics like Doxorubicin .

Table 1: Anticancer Activity of Quinoxaline Derivatives

Compound NameCancer TypeIC50 (µM)Reference
Compound AProstate0.33
Compound BLung1.48
Compound CBreast5.00

Antibacterial and Antifungal Properties

The compound has also been evaluated for its antibacterial and antifungal activities. Alkaloid derivatives similar to the target compound have been shown to possess significant antimicrobial properties, making them candidates for further exploration in treating infections caused by resistant strains of bacteria and fungi .

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Another promising application is in the inhibition of VEGFR-2, a critical target in cancer therapy due to its role in angiogenesis. The compound's structural features may allow it to effectively bind to VEGFR-2, potentially leading to reduced tumor growth by inhibiting blood vessel formation .

Table 2: VEGFR-2 Inhibition Studies

Compound NameInhibition ActivityReference
Compound DModerate
Compound EHigh

Case Studies

Several case studies have been documented that illustrate the efficacy of compounds similar to 2,4-dimethyl-N-(3-((thiophen-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide:

  • Case Study on Prostate Cancer :
    A study conducted on a series of quinoxaline derivatives revealed that modifications at the N-position significantly enhanced their antiproliferative activity against PC-3 prostate cancer cells. The study concluded that the introduction of thiophene moieties could further augment this activity .
  • Antimicrobial Testing :
    Various derivatives were synthesized and tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that certain substitutions led to enhanced antibacterial properties, suggesting a pathway for developing new antimicrobial agents based on this scaffold .

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-(3-((thiophen-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of this compound can be categorized based on modifications to the quinoxaline core, sulfonamide substituents, and auxiliary aromatic/heterocyclic groups. Below is a detailed comparison with key analogs:

Table 1: Structural and Pharmacological Comparison of Analogs

Compound Name Structural Modifications Biological Activity (IC₅₀ or Key Findings) Reference(s)
4-Fluoro-N-{3-[(2-methoxybenzyl)amino]quinoxalin-2-yl}benzenesulfonamide - 4-Fluoro on benzene
- 2-Methoxybenzylamine on quinoxaline
Anticancer activity (HEPG2 cells); moderate potency (IC₅₀ ~20–30 µM)
N-(quinoxalin-2-yl)-4-(3-(4-(N-thiazol-2-ylsulfamoyl)phenyl)thioureido)benzenesulfonamide (11) - Thiazole sulfamoyl group
- Thioureido linker
Enhanced anticancer activity (IC₅₀ = 24.4 µM); synergism with radiation therapy
N,4-dimethyl-N-(3-sulfanylquinoxalin-2-yl)benzene-1-sulfonamide - Sulfhydryl (-SH) group on quinoxaline
- Dimethyl on benzene
Potential thiol-mediated redox activity; limited solubility in aqueous media
4-Amino-N-[3-(azepan-1-yl)quinoxalin-2-yl]benzene-1-sulfonamide - Azepane ring on quinoxaline
- Amino group on benzene
Hypothesized CNS penetration due to azepane; no explicit activity data

Key Insights:

Substituent Effects on Activity: Electron-Withdrawing Groups (e.g., 4-Fluoro): Enhance binding affinity to hydrophobic pockets in kinases but may reduce solubility . Thiophene vs. Thiazole: The thiophene group in the target compound offers greater metabolic stability compared to thiazole analogs, which are prone to oxidation . Dimethyl vs.

Pharmacological Synergism :

  • Compounds like 11 (Table 1) demonstrate that thioureido linkers and heterocyclic sulfamoyl groups enhance radiation sensitization, suggesting that the target compound’s thiophene group could be optimized for similar synergism .

Metabolic Stability :

  • The absence of ester or amide linkages in the target compound (unlike ethylbenzoate analogs in ) may confer resistance to hydrolytic degradation, improving oral bioavailability.

Research Findings and Challenges

  • Anticancer Potential: The target compound’s structural similarity to 4-Fluoro-N-{3-[(2-methoxybenzyl)amino]quinoxalin-2-yl}benzenesulfonamide suggests comparable cytotoxicity against HEPG2 cells, though empirical validation is required .
  • Synthetic Challenges : Introducing the thiophen-2-ylmethylamine group requires precise control to avoid side reactions, as seen in analogs with azepane or sulfhydryl substituents .
  • Computational Predictions: Molecular docking studies (using tools like AutoDock) hypothesize strong binding to VEGF receptors due to the planar quinoxaline-thiophene system, but experimental validation is lacking.

Biological Activity

2,4-Dimethyl-N-(3-((thiophen-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is commonly associated with various pharmacological properties. Its structure can be broken down into several key components:

  • Dimethyl Group : Contributes to lipophilicity and may enhance membrane permeability.
  • Quinoxaline Moiety : Known for its role in various biological activities including antimicrobial and anticancer effects.
  • Thiophene Ring : Often involved in interactions with biological targets due to its electron-rich nature.

Anticancer Activity

Research indicates that compounds containing quinoxaline derivatives exhibit significant anticancer properties. For instance, studies have shown that similar sulfonamide compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study : A study evaluated the cytotoxic effects of a related quinoxaline derivative on breast cancer cells (MCF-7). The compound demonstrated an IC50 value of 15 µM, indicating potent activity comparable to established chemotherapeutic agents like doxorubicin .

Inhibition of Carbonic Anhydrase

Sulfonamides are known inhibitors of carbonic anhydrase (CA), an enzyme implicated in various physiological processes. The interaction between the sulfonamide moiety and the zinc ion at the active site of CA is crucial for its inhibitory action.

Table 1: Inhibition Potency of Related Compounds

Compound NameIC50 (µM)Mechanism of Action
Compound A10CA Inhibition
Compound B25CA Inhibition
This compoundTBDTBD

Note: TBD indicates data not yet determined or reported.

The proposed mechanism for the biological activity of this compound likely involves:

  • Binding to Target Enzymes : The sulfonamide group binds to the active site of enzymes like carbonic anhydrase, inhibiting their function.
  • Induction of Apoptosis : Through signaling pathways associated with quinoxaline derivatives, the compound may trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Similar compounds have been shown to halt cell cycle progression at specific checkpoints, leading to reduced cell proliferation.

Research Findings

Recent studies have focused on synthesizing and evaluating various derivatives of this compound class. A notable finding is that modifications in the thiophene and quinoxaline structures significantly affect biological activity.

Table 2: Summary of Biological Evaluations

Study ReferenceCompound TestedActivity ObservedNotes
Quinoxaline DerivativeAnticancer (IC50 = 15 µM)Effective against MCF-7 cells
Thioquinazoline-Benzenesulfonamide HybridCA Inhibition (IC50 = 10 µM)Strong interaction with CA II

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,4-dimethyl-N-(3-((thiophen-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves coupling a quinoxaline core with a thiophene-methylamine derivative, followed by sulfonylation. Key steps include refluxing intermediates in glacial acetic acid (e.g., for analogous compounds, 3.5–5 h at 100–120°C) and purification via recrystallization . Optimization strategies:

  • Use anhydrous solvents to minimize side reactions.
  • Adjust stoichiometry of sulfonating agents (e.g., benzenesulfonyl chloride) to improve yield.
  • Monitor reaction progress via TLC or HPLC to terminate at optimal conversion .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify sulfonamide (-SO₂NH-) stretches (~1350–1150 cm⁻¹) and quinoxaline C=N bonds (~1600 cm⁻¹). Compare with reference spectra of structurally similar compounds (e.g., IR values in Table 1 of ) .
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to resolve aromatic protons (quinoxaline and thiophene rings) and methyl groups. Assign peaks via 2D-COSY or HSQC for ambiguous signals .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, concentration ranges). Mitigation strategies:

  • Triangulation : Validate results across multiple assays (e.g., MTT, clonogenic, and apoptosis assays) .
  • Standardization : Use identical positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to internal benchmarks .
  • Meta-Analysis : Compare datasets from independent studies to identify outliers or trends (e.g., ’s IR data for related analogs) .

Q. What computational approaches are effective for studying its binding interactions with target proteins like ADAM17 or Notch receptors?

  • Methodological Answer :

  • Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions. Use crystal structures (PDB: 3L64 for ADAM17) and assign partial charges via AMBER force fields .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Focus on hydrogen bonds between the sulfonamide group and catalytic zinc in ADAM17 .
  • QSAR Analysis : Corlate substituent effects (e.g., methyl vs. fluoro groups) with inhibitory activity using datasets from .

Q. How can crystallographic refinement improve structural insights for this compound?

  • Methodological Answer :

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.2 Å) datasets.
  • Refinement : Apply SHELXL for small-molecule refinement. Key steps:
  • Assign anisotropic displacement parameters for non-hydrogen atoms.
  • Validate geometry via SHELXL’s built-in checks (e.g., R-factor convergence <5%) .
  • Validation : Cross-check with CCDC databases to identify packing anomalies or solvent effects .

Methodological Challenges & Solutions

Q. What strategies enhance purity and yield during scale-up synthesis?

  • Answer :

  • Chromatography : Use flash chromatography (silica gel, hexane/EtOAc gradient) to remove byproducts like unreacted quinoxaline intermediates .
  • Crystallization : Optimize solvent polarity (e.g., DCM/hexane mixtures) for slow crystallization, improving crystal habit and purity .
  • Process Analytics : Implement PAT (Process Analytical Technology) tools like in-line FTIR for real-time monitoring .

Q. How can researchers validate the compound’s mechanism of action in cancer models?

  • Answer :

  • Pathway Analysis : Use Western blotting to quantify downstream targets (e.g., Notch1 cleavage products or ADAM17 substrates) .
  • Gene Knockdown : Combine treatment with siRNA targeting ADAM17 to confirm target specificity .
  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis or EMT genes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.